5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone
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Overview
Description
5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone is a complex organic compound featuring a cyclohexenone core substituted with a hydroxy group, a propionyl group, and a dihydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone typically involves multi-step organic reactions. One common approach is the aldol condensation of a cyclohexenone derivative with a suitable aldehyde, followed by the introduction of the dihydropyran moiety through a cyclization reaction. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium tert-butoxide, and organic solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dihydropyran moiety can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane (DCM) as solvent.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvent.
Substitution: Nucleophiles like amines or thiols, acidic or basic catalysts.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dihydropyran derivatives.
Scientific Research Applications
5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the dihydropyran moiety can interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
- 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
5-(3,6-Dihydro-2H-pyran-4-YL)-3-hydroxy-2-propionylcyclohex-2-enone is unique due to its combination of a cyclohexenone core with a dihydropyran moiety, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-(3,6-dihydro-2H-pyran-4-yl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H18O4/c1-2-11(15)14-12(16)7-10(8-13(14)17)9-3-5-18-6-4-9/h3,10,15H,2,4-8H2,1H3 |
InChI Key |
QEHHCOJQYNLGHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1C(=O)CC(CC1=O)C2=CCOCC2)O |
Origin of Product |
United States |
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